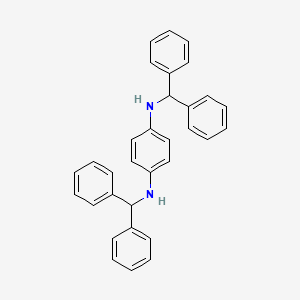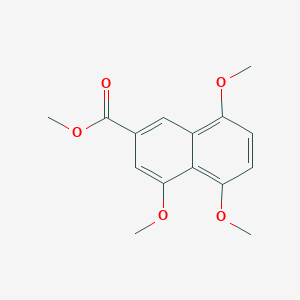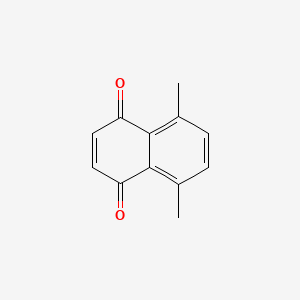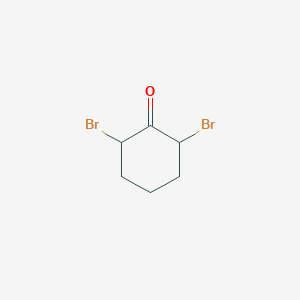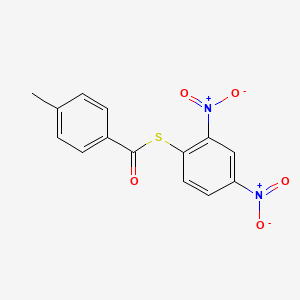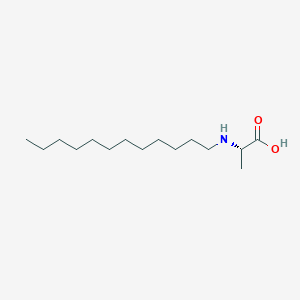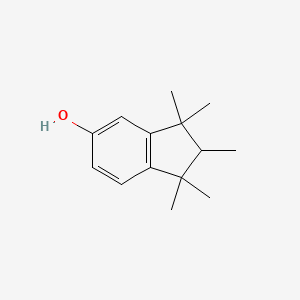
1,1,2,3,3-Pentamethylindan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentamethylindan-5-ol is a chemical compound with the molecular formula C₁₄H₂₀O It is a derivative of indan, a bicyclic hydrocarbon, and features five methyl groups attached to the indan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentamethylindan-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylbenzene with 2-methyl-but-2-ene in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 30-35°C, and the mixture is aged for a few hours before being quenched with water. The organic layer is then separated and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as distillation and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,3-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1,2,3,3-Pentamethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1,1,2,3,3-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,3-Pentamethylindan: A closely related compound with similar structural features but lacking the hydroxyl group.
2,3,3-Trimethyl-2,3-dihydro-1H-indene: Another related compound with a different substitution pattern on the indan ring
Uniqueness
1,1,2,3,3-Pentamethylindan-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
34380-66-0 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,1,2,3,3-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |
Clé InChI |
OAZWKUSHEIWQKO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)


![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)


